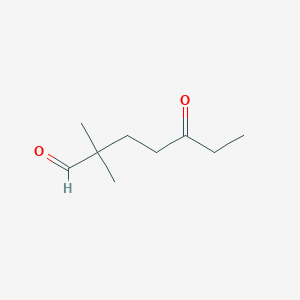
Heptanal, 2,2-dimethyl-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group. This compound is notable for its unique structure, which includes a dimethyl substitution at the second carbon and a ketone group at the fifth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanal, 2,2-dimethyl-5-oxo- can be achieved through various organic reactions. One common method involves the oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). Another approach is the hydroformylation of alkenes, where an alkene is reacted with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the aldehyde .
Industrial Production Methods
On an industrial scale, Heptanal, 2,2-dimethyl-5-oxo- can be produced through the hydroformylation of 1-hexene. This process involves the addition of a formyl group (CHO) to the terminal carbon of the alkene, followed by oxidation to form the aldehyde. The reaction is typically carried out under high pressure and temperature conditions, using a rhodium catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Heptanal, 2,2-dimethyl-5-oxo- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydrazines
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Imines, hydrazones
Scientific Research Applications
Heptanal, 2,2-dimethyl-5-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Heptanal, 2,2-dimethyl-5-oxo- is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of Heptanal, 2,2-dimethyl-5-oxo- involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reaction is crucial in many biological processes, including enzyme catalysis and signal transduction. The compound can also undergo oxidation and reduction reactions, which are essential in metabolic pathways .
Comparison with Similar Compounds
Heptanal, 2,2-dimethyl-5-oxo- can be compared with other similar compounds, such as:
Heptanal: A simple aldehyde with the formula C7H14O, lacking the dimethyl and ketone substitutions.
2,6-Dimethyl-5-heptenal: Another aldehyde with a similar structure but different substitution pattern.
The uniqueness of Heptanal, 2,2-dimethyl-5-oxo- lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
2,2-dimethyl-5-oxoheptanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-8(11)5-6-9(2,3)7-10/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNFKGGPXNTWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(C)(C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439533 |
Source


|
| Record name | Heptanal, 2,2-dimethyl-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89546-32-7 |
Source


|
| Record name | Heptanal, 2,2-dimethyl-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
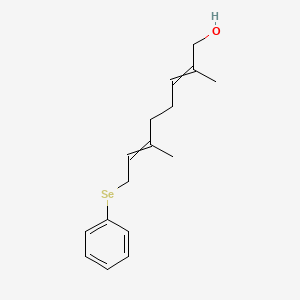
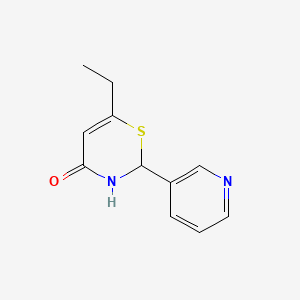
![5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 4-amino-2-(4-nitrophenyl)-](/img/structure/B14400451.png)
![2-[(Dimethylamino)methylidene]-3-methylbutanal](/img/structure/B14400452.png)
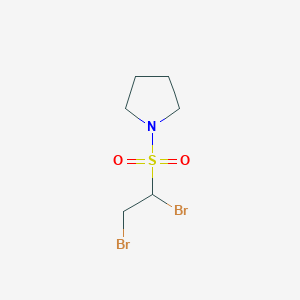
methanone](/img/structure/B14400474.png)
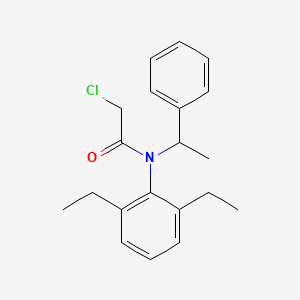
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)

![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)
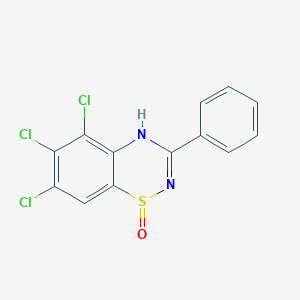
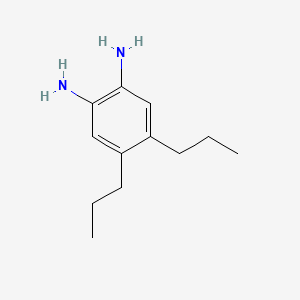
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)

